Product packaging for Ammonium bisulfate(Cat. No.:CAS No. 7803-63-6)

Ammonium bisulfate

Cat. No.: B147832
CAS No.: 7803-63-6
M. Wt: 115.11 g/mol
InChI Key: BIGPRXCJEDHCLP-UHFFFAOYSA-N
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Description

Ubiquity and Research Significance of Ammonium (B1175870) Bisulfate in Diverse Chemical Systems

Ammonium bisulfate is a prevalent compound in various chemical environments, most notably in atmospheric science and industrial chemistry. It is recognized as one of the most common hygroscopic aerosols in the atmosphere, where it plays a critical role in the formation of new particles and cloud condensation nuclei. acs.orgnih.gov Research has revealed that this compound is a precursor to ammonium sulfate (B86663), a key component of particulate matter (PM), and its formation can occur through nearly barrierless reactions involving sulfur trioxide, ammonia (B1221849), and water. nih.gov The study of its interaction with water vapor and its hydration motifs at different temperatures is crucial for understanding atmospheric aerosol behavior. acs.orgnih.gov

In industrial settings, this compound is significantly associated with flue gas denitrification processes, particularly the Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) with ammonia. taylorandfrancis.comnih.govresearchgate.net In this context, excess ammonia can react with sulfur trioxide (a byproduct of sulfur dioxide oxidation) in the flue gas to form this compound. researchgate.net This formation is a major cause of operational issues, including the fouling and corrosion of equipment like air preheaters and the deactivation of SCR catalysts. taylorandfrancis.comnih.gov Its sticky nature at certain temperatures allows it to adhere to surfaces and trap fly ash, leading to blockages. nih.govresearchgate.net Consequently, much research is dedicated to understanding and mitigating its formation and deposition in power plants and other industrial facilities. researchgate.net

Beyond its role in atmospheric and industrial systems, it is used as a chemical reagent. It can serve as a weaker, more manageable alternative to sulfuric acid in certain applications, such as the digestion of mineral ores. wikipedia.orggoogle.com

Research Significance of this compound
Field of StudySignificance and Research FocusSource
Atmospheric ChemistryKey component of atmospheric aerosols; precursor to ammonium sulfate; role in new particle formation and cloud condensation nuclei. Research focuses on its formation mechanisms, hydration, and interaction with other atmospheric compounds. acs.orgnih.govnih.govrsc.org
Industrial Chemistry (Flue Gas Treatment)Major byproduct in SCR-DeNOx systems; causes catalyst deactivation, fouling, and corrosion of air preheaters. Research focuses on predicting, controlling, and mitigating its formation and deposition. taylorandfrancis.comnih.govresearchgate.netacs.org
Synthetic ChemistryUsed as an acidic catalyst and a less hazardous alternative to sulfuric acid for specific reactions. wikipedia.orggoogle.com

Current Research Paradigms and Challenges in this compound Science

Modern research into this compound is largely driven by its environmental and industrial impacts. A significant paradigm is the investigation of its formation mechanisms at a molecular level. Quantum chemistry studies and ab initio molecular dynamics simulations have revealed that its formation from sulfur trioxide, ammonia, and water can be a nearly barrierless, one-step reaction, often promoted by hydrogen bonding with surrounding molecules. nih.govacs.org This challenges earlier, simpler models and has profound implications for atmospheric modeling. nih.gov Another active area is the study of its interaction with water molecules, with research showing that hydration motifs of this compound clusters have a complex dependence on temperature. nih.gov

The primary challenge in industrial applications, especially in coal-fired power plants, is managing the negative effects of this compound formation. nih.govresearchgate.net With increasingly strict ultra-low emissions standards, higher ammonia injection rates are often required for NOx removal, which exacerbates the formation of this compound and amplifies the risk of equipment blockage and corrosion. nih.gov Current research focuses on several key areas to address this:

Catalyst Poisoning: Investigating the precise mechanisms by which this compound deactivates SCR catalysts by covering active sites. acs.orgresearchgate.net

Deposition and Fouling: Developing models to predict the deposition temperature and behavior of this compound in air preheaters to optimize operating conditions and cleaning schedules. nih.govresearchgate.net

Mitigation Strategies: Exploring methods to reduce its formation, such as optimizing ammonia injection, developing catalysts that are more resistant to poisoning, or using additives. nih.govresearchgate.net

A further challenge lies in separating this compound from ammonium sulfate in aqueous solutions, which is relevant for developing more efficient CO₂ mineralization processes where this compound is a more effective reagent. mdpi.com

Historical Context of Academic Inquiry into this compound Reactivity and Applications

Academic and industrial interest in this compound is not new, though the focus of research has evolved significantly. Historically, it was recognized for its acidic properties and investigated as a potential substitute for the more hazardous sulfuric acid in various chemical processes. google.com Early patent literature from the mid-20th century describes methods for producing this compound from ammonium sulfate, highlighting its utility as an acidulating agent for applications like mineral ore digestion and steel pickling. google.com

In the latter half of the 20th century, as concerns over air pollution grew, research began to focus on its role in ammonia-based scrubbing processes for removing sulfur dioxide from flue gases. epa.gov Studies from this period examined the physical properties of solutions containing this compound and ammonium sulfate to better understand and engineer these scrubbing systems. epa.gov

The more recent shift in research focus towards atmospheric science was spurred by the identification of sulfates as a major component of atmospheric aerosols. A pivotal 1997 study presented the first complete phase diagram for the this compound/water system, providing foundational knowledge on its interaction with water vapor under atmospheric conditions. acs.org This opened the door for extensive investigation into its role in new particle formation, a field that remains highly active today. acs.orgnih.govacs.org Similarly, the widespread adoption of SCR technology in power plants from the 1980s onwards brought the issue of this compound deposition and catalyst fouling to the forefront of industrial chemistry research. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula NH4HSO4<br>H5NO4S B147832 Ammonium bisulfate CAS No. 7803-63-6

Properties

IUPAC Name

azanium;hydrogen sulfate
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InChI

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4)
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InChI Key

BIGPRXCJEDHCLP-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].OS(=O)(=O)[O-]
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Molecular Formula

H3N.H2O4S, [NH4]HSO4, H5NO4S
Record name AMMONIUM HYDROGEN SULFATE
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Related CAS

13775-30-9, 35089-90-8
Record name Sulfuric acid, ammonium salt (2:3)
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DSSTOX Substance ID

DTXSID9051244
Record name Ammonium bisulfate
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Molecular Weight

115.11 g/mol
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Physical Description

Ammonium hydrogen sulfate is a colorless to white, powdered solid. It is toxic by ingestion. When heated to high temperatures, it may release toxic sulfur oxide and nitrogen oxide fumes. It is soluble in water. It is a chemical catalyst, used in hair preparations., Liquid, Deliquescent solid; [Merck Index] Colorless to white deliquescent solid; [CAMEO] Colorless crystalline solid; Hygroscopic; [Aldrich MSDS]
Record name AMMONIUM HYDROGEN SULFATE
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CAS No.

7803-63-6, 10043-02-4, 7783-20-2
Record name AMMONIUM HYDROGEN SULFATE
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Record name Ammonium bisulfate
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Record name Ammonium hydrogensulphate
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Record name AMMONIUM BISULFATE
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Synthetic Methodologies and Formation Mechanisms of Ammonium Bisulfate

Fundamental Chemical Pathways for Ammonium (B1175870) Bisulfate Formation

The formation of ammonium bisulfate involves a series of chemical reactions that can proceed through different pathways depending on the environmental conditions. These pathways include gas-phase reactions, which are critical in atmospheric aerosol nucleation, and aqueous-phase reactions occurring in water droplets.

In the gas phase, this compound is primarily formed through the nucleation of clusters involving its precursor molecules. This process is a key step in the formation of new atmospheric particles.

The atmospheric formation of this compound is fundamentally driven by the reaction between sulfur trioxide (SO₃) and ammonia (B1221849) (NH₃) in the presence of water. Quantum chemistry studies have revealed that NH₄HSO₄ can be directly formed through a one-step, nearly barrierless reaction of SO₃ with H₂O and NH₃. cityu.edu.hkresearchgate.netnih.gov This reaction is promoted by surrounding molecules and has significant implications for the formation of atmospheric ammonium sulfate (B86663), for which this compound is a precursor. cityu.edu.hkresearchgate.netnih.gov

The initial molar ratio of ammonia to sulfur trioxide plays a critical role in determining the primary product. This compound is the principal compound formed in environments with typical selective catalytic reduction (SCR) outlet flue gas compositions. researchgate.net Research indicates that SO₃ is more conducive to the formation of this compound than NH₃. researchgate.net The formation of this compound is significantly higher than that of ammonium sulfate under various reactant concentrations and molar ratios. researchgate.net

The conventional understanding of ammonium sulfate formation involves the neutralization of sulfuric acid (H₂SO₄) by ammonia. researchgate.netacs.org However, the direct reaction of hydrated NH₃ and SO₃ molecules presents a new mechanism, particularly in regions with high ammonia concentrations. acs.org In typical atmospheric conditions where the concentration of water is much higher than ammonia, the formation of the SO₃·H₂O complex is favored, which then reacts with ammonia to likely form H₂SO₄···NH₃, a nucleus for sulfate-based aerosols. researchgate.net

Table 1: Influence of Reactant Concentration on this compound Formation

Reactant ConcentrationInitial Formation Temperature (°C)Formation Rate of this compound
Typical SCR outlet flue gas231–26064% - 90%

This table summarizes experimental findings on the formation of this compound under simulated flue gas conditions, highlighting the temperature range of initial formation and the high yield of the product. researchgate.net

Water vapor is a crucial component in the gas-phase formation of this compound, acting both as a reactant and a catalyst. The presence of water molecules facilitates the reaction between SO₃ and NH₃. cityu.edu.hkresearchgate.netnih.gov The kinetics of this compound formation are therefore highly dependent on the ambient humidity.

Ab initio molecular dynamics simulations have shown that hydrated ammonia and sulfur trioxide molecules are key to the formation of this compound. acs.org The reaction can occur within a water trimer or on the surface of a water droplet. acs.org This highlights that the presence of sufficient water vapor is essential for the near-barrierless reaction to proceed.

In industrial settings, such as in the air preheaters of coal-fired power plants, the formation of this compound is a significant concern. The reaction proceeds as the flue gas, containing ammonia slip, sulfur trioxide, and water vapor, cools down. core.ac.uk

The nearly barrierless nature of the one-step formation of this compound from SO₃, NH₃, and H₂O is attributed to the role of hydrogen bonds. cityu.edu.hkresearchgate.netnih.gov Surrounding molecules, such as water, ammonia, and even sulfuric acid, act as promoters by forming relatively strong hydrogen bonds with the reaction center. cityu.edu.hkresearchgate.net These hydrogen bonds substantially lower the activation energy barrier of the reaction to approximately 0 kcal mol⁻¹. cityu.edu.hkresearchgate.netnih.gov

This hydrogen-bond-promoted mechanism has significant implications for the formation of atmospheric aerosols, as it suggests that a variety of common atmospheric molecules can facilitate the reaction. cityu.edu.hkresearchgate.net A "loop-structure" promoted proton-transfer mechanism has been identified, where a water trimer enables a near-barrierless proton transfer. acs.orgamanote.com This structure promotes the splitting of a water molecule, leading to the direct formation of an NH₄⁺/HSO₄⁻ ion pair. acs.org This mechanism is expected to be widespread on the surface of cloud droplets where NH₃ and SO₃ are adsorbed. acs.org

Electrospray ionization (ESI) is a valuable laboratory technique used to synthesize and study ionic clusters of atmospheric relevance, including those of this compound. nih.gov ESI is a "soft" ionization method that allows for the gentle transfer of ions from a liquid solution to the gas phase, making it ideal for studying the non-covalent interactions within clusters. wikipedia.org

In the context of this compound, ESI is used to generate clusters from solutions containing amines and bisulfate or by spraying a sulfuric acid solution and introducing ammonia gas into the ESI environment. nih.gov This technique allows for the investigation of the molecular-level information of the clusters as they form and grow. The distribution of aminium bisulfate clusters produced in a controlled ESI environment can be optimized to closely resemble those observed in atmospheric measurements. nih.gov

The process of electrospray ionization involves three main steps:

Droplet Formation: A high voltage is applied to a liquid sample, causing it to form small, charged droplets. youtube.com

Desolvation: The solvent in the charged droplets evaporates, increasing their surface charge density. This leads to "Coulomb fission," where the droplets divide into smaller droplets. youtube.com

Gas Phase Ion Formation: The droplets continue to shrink until they reach the nanometer scale, at which point they become gas-phase ions. youtube.com

In aqueous systems, such as atmospheric water droplets, the formation of this compound is a significant process. The conventional pathway for the formation of ammonium sulfate, and by extension this compound, is through the neutralization of sulfuric acid with ammonia in these droplets. acs.org

The reaction pathway in aqueous systems can be described by the following steps:

Formation of sulfuric acid: SO₃(g) + H₂O(l) → H₂SO₄(aq) epa.gov

Reaction with ammonia to form this compound: NH₃(g) + H₂SO₄(aq) ↔ NH₄HSO₄(l) epa.gov

Further reaction with ammonia can lead to the formation of ammonium sulfate: NH₄HSO₄(l) + NH₃(g) ↔ (NH₄)₂SO₄(l) epa.gov

Thermodynamic and kinetic analyses indicate that this compound is the first compound to form in these reactions. epa.gov The formation of these compounds is temperature-dependent and occurs as a gas containing ammonia, sulfur trioxide, and water is cooled. epa.gov

Gas-Phase Reaction Mechanisms of this compound Cluster Nucleation

Formation as a Byproduct in Industrial Chemical Processes

This compound is a notable byproduct in several industrial applications, particularly within flue gas desulfurization and certain chemical manufacturing pathways. Its formation is often an unintended consequence of the specific chemical environments and operational parameters present in these processes.

Selective Catalytic Reduction (SCR) Systems in Flue Gas Treatment

Selective Catalytic Reduction (SCR) is a prominent technology employed to mitigate nitrogen oxide (NOx) emissions from the flue gas of combustion sources like power plants and industrial furnaces. The fundamental principle of SCR involves the injection of ammonia (NH₃) into the flue gas stream, which then reacts with NOx over a catalyst to yield elemental nitrogen (N₂) and water (H₂O). However, the presence of sulfur trioxide (SO₃) in the flue gas, which is formed from the oxidation of sulfur dioxide (SO₂), can lead to the undesirable formation of this compound.

The chemical reaction leading to the formation of this compound in SCR systems involves ammonia, sulfur trioxide, and water vapor. This reaction is highly sensitive to the temperature of the flue gas. The principal reactions are:

NH₃ + SO₃ + H₂O → NH₄HSO₄ (this compound)

2NH₃ + SO₃ + H₂O → (NH₄)₂SO₄ (Ammonium sulfate)

This compound poses a significant operational challenge because it exists as a sticky, corrosive liquid at temperatures above its melting point. This molten salt can deposit on downstream equipment, including air preheaters, heat exchangers, and ductwork, leading to fouling, corrosion, and blockage. The accumulation of these deposits can impede heat transfer, increase pressure drop, and necessitate costly maintenance and downtime.

The formation of this compound and ammonium sulfate is confined to specific temperature ranges. This compound typically forms in a temperature window of approximately 190°C to 230°C (374°F to 446°F), whereas ammonium sulfate forms at lower temperatures. The precise condensation temperature is dependent on the partial pressures of ammonia and sulfur trioxide in the flue gas.

Influence of Operational Parameters on Byproduct Generation

The generation of this compound in SCR systems is not inevitable but is heavily influenced by several key operational parameters. The meticulous control of these variables is essential to minimize the formation of this problematic byproduct.

Key Operational Parameters Influencing this compound Formation:

Ammonia Slip: This term refers to the unreacted ammonia that passes through the SCR catalyst. An excess of ammonia, or "ammonia slip," directly increases the availability of one of the primary reactants for this compound formation, thereby promoting its generation.

Sulfur Trioxide (SO₃) Concentration: The concentration of SO₃ in the flue gas is a critical factor. Higher concentrations of SO₃, which can result from the combustion of fuels with high sulfur content or the catalytic oxidation of SO₂ over the SCR catalyst, lead to a greater potential for this compound formation.

Catalyst Properties: The formulation of the SCR catalyst can influence the rate of SO₂ to SO₃ conversion. Catalysts with higher conversion rates will increase the concentration of SO₃ available for reaction with ammonia slip.

The interplay between the concentrations of ammonia, sulfur trioxide, and water vapor determines the dew point of this compound, which is the temperature at which the gaseous compound will condense into a liquid. The following interactive table illustrates the calculated dew point of this compound under varying reactant concentrations.

NH₃ (ppm)SO₃ (ppm)H₂O (%)Calculated ABS Dew Point (°C)
228203
528209
258213
558218
101015233

This table demonstrates that an increase in the concentration of either ammonia (NH₃) or sulfur trioxide (SO₃) leads to a higher dew point for this compound (ABS), increasing the temperature range in which it can condense and cause operational issues.

Formation in Other Industrial Chemical Synthesis Routes

Beyond its prevalence in flue gas treatment, this compound can also be formed as a byproduct in various other industrial chemical synthesis processes. Its formation is often a consequence of reactions involving ammonia and sulfuric acid.

For instance, in the synthesis of certain organic compounds where sulfuric acid is utilized as a catalyst or a dehydrating agent, the resulting acidic waste stream may be neutralized with ammonia. If the amount of ammonia added is insufficient to fully neutralize the sulfuric acid to ammonium sulfate, this compound will be formed as an intermediate or final product. The reaction for this is:

H₂SO₄ + NH₃ → NH₄HSO₄

In some manufacturing processes, this reaction is a deliberate step in the production of ammonium sulfate, a widely used fertilizer. However, if the reaction is not carried to completion, this compound can persist as a component of the product mixture or waste stream, potentially impacting product purity and downstream processing.

Reactivity, Decomposition, and Transformation Pathways of Ammonium Bisulfate

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of ammonium (B1175870) bisulfate is a primary pathway for its transformation. This process is highly dependent on temperature and can be influenced by the surrounding atmosphere.

Uncatalyzed Thermal Dissociation Pathways

Ammonium bisulfate undergoes decomposition when heated. Studies have shown that the decomposition of this compound begins at temperatures around 270°C, with complete decomposition occurring by approximately 450°C. e3s-conferences.org In an air atmosphere, the decomposition products of this compound include ammonia (B1221849) (NH₃), sulfur trioxide (SO₃), and water vapor (H₂O). e3s-conferences.org

The thermal decomposition of ammonium sulfate (B86663) ((NH₄)₂SO₄), which can precede the formation of this compound, also provides insight into related decomposition processes. Ammonium sulfate decomposes above 250°C, initially forming this compound and ammonia. researchgate.net, wikipedia.org, quora.com Further heating of ammonium sulfate above 280°C can lead to decomposition into ammonia, sulfur trioxide, and nitrogenous gases. google.com, google.com One proposed mechanism for ammonium sulfate decomposition involves a series of reactions, with this compound decomposing mainly into ammonium pyrosulfate ((NH₄)₂S₂O₇) by dehydration, which then further decomposes into gases. acs.org, rsc.org

Catalytic Effects on Thermal Decomposition

The presence of catalysts can significantly influence the thermal decomposition of this compound, affecting decomposition temperatures, rates, and products.

Influence of Vanadia-Titania Catalysts in NH₃-SCR Systems

Vanadia-titania (V₂O₅/TiO₂) catalysts, often modified with WO₃ or MoO₃, are widely used in selective catalytic reduction (SCR) systems for NOx abatement. researchgate.net, mdpi.com this compound can deposit on the surface of these catalysts, leading to deactivation. e3s-conferences.org, researchgate.net The interaction between this compound and vanadia-titania catalysts affects its decomposition.

Studies have shown that the presence of metal oxides like WO₃ and TiO₂ can weaken the stability of this compound and lower its decomposition temperature due to electron deviation towards sulfates through the bond between this compound and the metal oxides. researchgate.net, mdpi.com, rsc.org Conversely, vanadia species can play an opposite role, potentially enhancing the thermal stability of sulfate groups due to sulfur species existing in an electron saturation state with the formation of VOSO₄ intermediates. researchgate.net, mdpi.com, rsc.org

The presence of NO and O₂ can also influence this compound decomposition on these catalysts. NO + O₂ can break bonds within this compound and react with ammonium species, accelerating decomposition and inhibiting formation. researchgate.net, rsc.org

Role of Ferric Oxide and Other Additives

Ferric oxide (Fe₂O₃) and other additives can impact the thermal decomposition of this compound. When ferric oxide is mixed with ammonium sulfate and this compound, the thermal decomposition process involves multiple stages, including the decomposition of ammonium sulfate, the formation of ammonium ferric pyrosulfate, the decomposition of ammonium ferric pyrosulfate, and the decomposition of ferric sulfate. researchgate.net, scientific.net The ammonium ion in the sample can be completely decomposed at approximately 500°C in the presence of ferric oxide. researchgate.net, scientific.net

Other metal oxides and additives have also been investigated for their effect on this compound decomposition, particularly in the context of SCR catalysts. For instance, ceria (CeO₂) can facilitate the decomposition of this compound over V₂O₅-MoO₃/CeO₂-TiO₂ catalysts, forming cerium sulfate species. researchgate.net The introduction of samarium (Sm) into CeO₂-TiO₂ has been proposed to inhibit SO₂ oxidation and consequently suppress the generation of sulfates, showing improved sulfur resistance compared to CeO₂-TiO₂. nju.edu.cn, aaqr.org

Catalysts containing sulfates, chlorides, and oxides of metals such as copper, iron, cobalt, chromium, manganese, and nickel have been identified as effective in decomposing this compound at temperatures between 350°C and 450°C to form ammonium bisulfite and sulfur dioxide. google.com

Two-Step Decomposition Reactions and Intermediates

Research indicates that the thermal decomposition of this compound can occur through a two-step reaction process. researchgate.net, icm.edu.pl, icm.edu.pl The initial stage of volatilization is suggested to involve the dehydration of this compound to form ammonium pyrosulfate ((NH₄)₂S₂O₇). researchgate.net, icm.edu.pl, icm.edu.pl, researchgate.net, rsc.org The rapid volatilization stage then involves the decomposition of ammonium pyrosulfate into products such as NH₃, N₂, SO₂, and H₂O. icm.edu.pl, icm.edu.pl, researchgate.net

There can be an overlap in the reaction temperature range for these two steps, particularly around 300°C. icm.edu.pl, icm.edu.pl In-situ techniques like FT-IR can reveal decomposition intermediates such as NH₄⁺ and HSO₄⁻ species. benchchem.com

The decomposition process of ammonium sulfate is also described as having multiple steps, with this compound and ammonium pyrosulfate as intermediates before further decomposition. researchgate.net, researchgate.net

Table 1: Proposed Two-Step Decomposition of this compound

StepReactionProposed Intermediate
12 NH₄HSO₄ → (NH₄)₂S₂O₇ + H₂OAmmonium pyrosulfate
2(NH₄)₂S₂O₇ → 2 NH₃ + 2 SO₂ + H₂O (+ N₂, SO₃)N/A

Note: Products in Step 2 can vary depending on conditions; SO₃ is sometimes listed as a product of ABS decomposition e3s-conferences.org, google.com, while N₂ and SO₂ are mentioned as products from ammonium pyrosulfate decomposition icm.edu.pl, icm.edu.pl, researchgate.net.

Volatilization and Condensation Characteristics

The volatilization and condensation characteristics of this compound are important for understanding its behavior in gas streams, such as flue gas. This compound can volatilize, and its volatilization rate increases significantly with temperature. An increase in temperature by 50°C can increase the this compound/ammonium sulfate volatilization rate by an order of magnitude. researchgate.net, icm.edu.pl

This compound melts at 147°C and remains liquid between 147°C and 320°C, beginning to decompose when the temperature exceeds 345°C. researchgate.net The initial deposition temperature of this compound can range from 202°C to 290°C, with deposition most likely occurring between 230°C and 250°C. researchgate.net The presence of fly ash can increase both the deposition temperature and the amount of this compound deposited. researchgate.net

Volatilization of gas phase this compound can occur throughout the volatilization process. icm.edu.pl The deposition of this compound is a common issue in boiler flues and air preheaters, leading to reduced efficiency and catalyst deactivation. e3s-conferences.org, researchgate.net, researchgate.net Increasing the wall temperature of heat transfer surfaces can decrease the growth rate and stable thickness of this compound deposition. e3s-conferences.org

Table 2: this compound Deposition Thickness vs. Wall Temperature e3s-conferences.org

Wall Temperature (°C)Stable ABS Deposition Thickness (mm)
2504.09
3003.97
3503.84

The effective thermal conductivity of low-temperature fouling deposits containing this compound can decrease with increasing additive injection quantity, which reduces this compound concentration and leads to a looser microstructure. researchgate.net

Chemical Reactions and Interactions

This compound participates in various chemical reactions, including interactions with organic molecules in atmospheric environments and reactions with inorganic compounds for chemical synthesis and neutralization.

Reactions with Organic Molecules in Atmospheric Environments

This compound plays a role in atmospheric chemistry, particularly in the formation and growth of aerosol particles, through its interactions with organic molecules.

Studies using quantum chemical calculations have investigated the interactions between this compound clusters and oxygenated organic molecules (OOMs), which are products of the oxidation of volatile organic compounds like monoterpenes in the atmosphere. A strong interaction has been observed between the bisulfate ion (HSO₄⁻) of this compound clusters and functional groups such as carboxylic acids, aldehydes, and ketones present in these organic molecules. osti.govnih.govacs.orgresearchgate.net

The free energies of adsorption for carboxylic acids interacting with this compound clusters were found to be in the range of -70 to -73 kJ/mol, while those for aldehydes and ketones were in the range of -46 to -50 kJ/mol. osti.govnih.govacs.org These values indicate a favorable adsorption process for the first organic molecule onto a small this compound cluster. osti.govnih.govacs.org However, the adsorption of subsequent organic molecules is less favorable, suggesting that this mechanism alone may not sustain the continued growth of these small clusters. osti.govnih.gov This finding aligns with atmospheric measurements showing that particles below approximately 1 nm tend to grow slowly. osti.govnih.gov The acidity of this compound particles can promote acidity-dependent particle-phase reactions with highly oxygenated organic molecules (HOMs). copernicus.orgcopernicus.org

Organic Molecule TypeFree Energy of Adsorption (kJ/mol)
Carboxylic Acids-70 to -73
Aldehydes and Ketones-46 to -50

This compound can interact with amino acids and amines in the atmosphere, influencing the composition and formation of aerosol particles. Studies have shown that amino acids can compete with ammonia in stabilizing sulfuric acid-based atmospheric aerosol prenucleation clusters. nih.gov If present in the vapor phase, amino acids are likely to be enriched in new particles by displacing ammonia, similar to the behavior observed with other atmospheric amines. acs.org

The exchange kinetics and thermodynamics of amines for ammonia in small this compound clusters have been investigated. copernicus.orgsemanticscholar.org These studies indicate that amines can readily react with acidic gases and also substitute for NH₄⁺ during gas-to-particle conversion. researchgate.net The uptake coefficients for the exchange of amines for ammonia in this compound clusters were found to be near unity, suggesting that a complete exchange of ammonia by amine could occur relatively quickly in the atmosphere (within seconds to minutes). copernicus.orgsemanticscholar.org This suggests that small salt clusters in the atmosphere may be more likely to be aminium salts than ammonium salts, even if they initially formed as ammonium salts. copernicus.orgsemanticscholar.org

Heterogeneous reactions between alkylamines (such as monomethylamine, dimethylamine, and trimethylamine) and this compound have been studied. researchgate.netacs.orgnih.gov A different reaction mechanism is observed for the uptake of alkylamines on this compound compared to ammonium sulfate, characterized as an acid-base reaction (neutralization) that results in irreversible alkylamine loss and no generation of ammonia. acs.orgnih.gov This reaction rate is limited by the diffusion of gaseous alkylamines to the surface of the this compound. acs.orgnih.gov These reactions contribute to particle growth and alter the composition of atmospheric aerosols containing this compound. acs.orgnih.gov

Reactant with this compoundNature of InteractionOutcome
Oxygenated Organic MoleculesAdsorption onto clustersFavorable initial adsorption, limited sustained growth on small clusters
Amino AcidsCompetition with ammonia for stabilization; displacement of ammoniaEnrichment of amino acids in particles
Amines (Alkylamines)Acid-base neutralizationIrreversible amine loss, no ammonia generation, contributes to particle growth

Reactions with Inorganic Compounds

This compound also participates in reactions with various inorganic compounds, relevant in both chemical synthesis and acid-base chemistry.

The interaction between this compound and potassium chloride (KCl) has been studied, particularly in the context of producing fertilizers. This reaction can proceed as a solid-phase interaction. espublisher.comopenchemicalengineeringjournal.com

The reaction involves an exchange where this compound reacts with potassium chloride to form ammonium potassium sulfate ((NH₄)KSO₄) and hydrogen chloride (HCl). espublisher.comopenchemicalengineeringjournal.comespublisher.com

NH₄HSO₄ + KCl → NH₄KSO₄ + HCl espublisher.com

Thermodynamic and kinetic studies have been conducted to understand this reaction. espublisher.comespublisher.com In the temperature range of 187-260 °C, an incubation period occurs where the components enter an exchange reaction without gas release. espublisher.comespublisher.com The main interaction period begins with the evolution of gaseous HCl and the formation of the double salt ammonium potassium sulfate. espublisher.comopenchemicalengineeringjournal.comespublisher.com At temperatures above 260 °C, ammonium potassium sulfate can decompose into potassium and ammonium sulfates, with simultaneous pyrolysis of ammonium sulfate yielding ammonia and this compound. espublisher.comopenchemicalengineeringjournal.com The apparent activation energy for the incubation period in the range of 187-260 °C was found to be 4385 Cal/mol, suggesting that the kinetic factor is limiting during the main interaction period. espublisher.comespublisher.com

ReactantsProductsTemperature Range (°C)Notes
This compound, KClAmmonium Potassium Sulfate, HCl157 - 260Formation of double salt, HCl evolution
Ammonium Potassium SulfatePotassium Sulfate, Ammonium SulfateAbove 260Decomposition of double salt, pyrolysis of ammonium sulfate

This compound is an acidic salt and readily participates in acid-base neutralization reactions. nih.govchemicalbook.com When dissolved in water, it produces solutions with moderate concentrations of hydrogen ions, resulting in a pH less than 7.0. nih.govchemicalbook.com These solutions react as acids to neutralize bases. nih.govchemicalbook.com While these neutralizations generate heat, the amount of heat is generally less than that produced by the neutralization of strong inorganic acids. nih.govchemicalbook.com

The reaction with a base involves the transfer of a proton from the bisulfate ion (HSO₄⁻) to the base. For example, with a strong base like sodium hydroxide (B78521) (NaOH), the reaction would be:

NH₄HSO₄ + NaOH → (NH₄)₂SO₄ + Na₂SO₄ + H₂O (simplified representation depending on stoichiometry and conditions) Or, considering the acidic proton of the bisulfate ion: HSO₄⁻ + OH⁻ → SO₄²⁻ + H₂O

Ammonia (NH₃), being a base, can react with sulfuric acid to form this compound or ammonium sulfate, depending on the stoichiometry. echemi.com The reaction of ammonia with sulfuric acid is an acid-base reaction where ammonia accepts a proton. echemi.com If the quantity of ammonia is low relative to sulfuric acid, this compound (NH₄HSO₄) is generated. echemi.com

Reactant with this compoundNature of InteractionOutcome
BasesProton transferNeutralization, formation of sulfate salts
AmmoniaProton acceptanceFormation of this compound or ammonium sulfate (stoichiometry dependent)

Aqueous Solution Chemistry and Equilibria

This compound dissolves readily in water. nju.edu.cn The dissolution process involves the dissociation of the ionic compound into ammonium cations (NH₄⁺) and bisulfate anions (HSO₄⁻). nju.edu.cn

The bisulfate anion is the conjugate base of a strong acid (sulfuric acid, H₂SO₄), but it is itself a weak acid. Therefore, in aqueous solution, the bisulfate anion undergoes further dissociation to a limited extent, establishing an equilibrium:

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

This equilibrium contributes to the concentration of hydrogen ions (H⁺) in the solution, making this compound solutions acidic, with pH values typically below 7.0. nih.gov The extent of this dissociation is characterized by the acid dissociation constant (Kₐ) for the bisulfate ion. The pKₐ of the bisulfate ion (HSO₄⁻) is approximately 2.0 at 25°C. umass.eduresearchgate.net

Simultaneously, ammonium ions (NH₄⁺) can undergo hydrolysis, acting as a weak acid:

NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

The equilibrium between bisulfate and sulfate ions is influenced by pH. At pH values above 2, the presence of bisulfate ions decreases as they are converted to sulfate ions. mdpi.com This indicates that in more alkaline conditions, the equilibrium shifts towards the formation of sulfate ions.

Research using techniques such as Raman spectroscopy has investigated the dissociation of the bisulfate ion in solutions of this compound. researchgate.netrsc.org These studies have provided insights into the presence of various species in solution and the factors affecting the dissociation equilibrium. researchgate.net Some research suggests the formation of ion pairs, such as H₃O⁺·SO₄²⁻, which can influence the apparent dissociation constant of bisulfate. rsc.org

The solubility of this compound in water is high and increases with temperature. Experimental data show significant solubility at various temperatures.

Temperature (°C)Solubility ( g/100 mL water)Source
10267 nih.gov
60620 nih.gov
20~115.1 chemicalbook.com

Studies on the properties of this compound solutions, including density and pH, particularly in the context of ammonia scrubbing processes, have shown that the addition of this compound to ammonium sulfate solutions decreases pH and increases density. epa.gov The solubility of sulfur dioxide in such solutions was also found to decrease with increasing temperature and increasing this compound concentration. epa.gov

The behavior of this compound in aqueous solutions is crucial in various applications, including its role as an acidic catalyst and in processes involving the absorption of gases like sulfur dioxide. nih.govnii.ac.jp The speciation of sulfur compounds in these solutions, influenced by pH and the presence of this compound, is important for understanding reaction mechanisms and optimizing processes. epa.govnii.ac.jp

Furthermore, studies on the phase behavior of aqueous this compound solutions have explored equilibrium and metastable transitions, particularly at different temperatures and water vapor concentrations, relevant to its presence as an atmospheric aerosol. acs.org

Role in Atmospheric Chemistry and Aerosol Science

New Particle Formation (NPF) and Atmospheric Aerosol Growth

The formation of new atmospheric particles from gaseous precursors is a critical process, and ammonium (B1175870) bisulfate is a key player. This process, known as new particle formation (NPF), involves the clustering of trace atmospheric gases, such as sulfuric acid and ammonia (B1221849), which can then grow into larger particles relevant to climate.

Theoretical studies utilizing quantum chemical calculations have been instrumental in understanding the initial steps of ammonium bisulfate cluster formation. nih.gov These models investigate the structures and thermodynamics of small clusters, which are considered seeds for new particles. aip.org Research has revealed that the formation of stable this compound clusters from sulfuric acid and ammonia is a critical consideration in atmospheric nucleation models. researchgate.net Classical thermodynamics calculations show that a significant portion of atmospheric sulfuric acid is likely bound in these stable clusters. researchgate.net

One proposed mechanism suggests that this compound (NH₄HSO₄) can be formed directly through one-step, nearly barrierless reactions of sulfur trioxide (SO₃) with water (H₂O) and ammonia (NH₃). researchgate.net The presence of surrounding molecules like water, ammonia, or sulfuric acid can act as promoters, significantly lowering the activation energy for this reaction by forming strong hydrogen bonds. researchgate.net Quantum chemical studies on the interaction between an this compound cluster and oxygenated organic molecules, such as those from monoterpene oxidation, found a strong interaction, particularly with carboxylic acid, aldehyde, or ketone functional groups. nih.gov While the initial adsorption of a single organic molecule is highly favorable, models suggest that the uptake of subsequent molecules is less so, indicating this may not be a pathway for sustained growth. nih.gov

Vibrational spectra and quantum chemical calculations have helped to identify the minimum-energy structures of these clusters. aip.org For instance, the smallest cationic cluster of two ammonium ions and one bisulfate ion is assigned a Cₛ-symmetry structure. aip.org A key structural feature identified in theoretical models is the presence of intermolecular bisulfate-bisulfate hydrogen bonds, which are found in lower-energy structures and are believed to be prominent in larger clusters as well. aip.orgaip.org The study of hydration motifs shows that water molecules initially bind to the ammonium NH groups. rsc.orgnih.gov Binding to the bisulfate OH group becomes favorable only when another hydrogen bond acceptor is nearby. rsc.orgnih.gov These theoretical insights are crucial for accurately modeling the role of this compound in new particle formation. aip.org

Experimental studies have provided crucial validation and insights into the theoretical models of this compound cluster growth. Techniques such as cryogenic ion vibrational predissociation (CIVP) spectroscopy have been used to analyze mass-selected ammonium and aminium bisulfate clusters. aip.org These experiments help to assign specific structures and identify structural motifs present in these prototypical clusters. aip.orgrsc.org

Experiments involving the hydration of mass-selected clusters in an ion trap held at 180 K have shown that the structure of each subsequent hydrate (B1144303) can be explained by the simple addition of one water molecule to the next lower hydrate, without needing significant structural rearrangement. rsc.orgnih.gov This suggests that while multiple hydration isomers may exist under atmospheric conditions, the mechanism of sequential hydration might be directed by substantial barriers to water rearrangement. rsc.orgnih.gov The hydration of these clusters is complex, with variable-temperature ion trap mass spectrometry revealing that the binding motifs of water change with cluster size and composition. aip.org For clusters with only acid-base linkages, water tends to form a bridging structure between an adjacent ammonium and bisulfate ion. aip.org

In laboratory settings designed to simulate industrial conditions, the growth of this compound ash deposits has been monitored at different temperatures. e3s-conferences.org These experiments show that the deposition process occurs in three stages: a rapid growth phase, a slow growth phase, and an equilibrium state. e3s-conferences.org The growth rate and final stable thickness of the deposit were observed to decrease as the wall temperature increased. e3s-conferences.org

Wall Temperature (°C)Stable Deposit Thickness (mm)Relative Heat Flux (RHF)
2504.090.68
3003.97-
3503.840.78
This table presents experimental data on the growth of this compound (ABS) ash deposition at varying temperatures, showing that higher temperatures reduce the stable thickness of the deposit and can improve heat transfer efficiency. e3s-conferences.org

This compound aerosols are a common component of the tropospheric aerosol mixture and significantly influence its composition and radiative properties. acs.org These aerosols are part of a larger system that includes other substances like organics, black carbon, dust, and sea salt. noaa.gov In the lowermost stratosphere, particles transported from the troposphere often contain a mix of organic material and sulfates. copernicus.org These internally mixed organic-sulfate particles can consist of 40% to 80% organic material by mass. copernicus.org

Phase Behavior and Hygroscopic Properties in Atmospheric Aerosols

The interaction of this compound aerosols with water vapor is fundamental to their role in the atmosphere, governing their phase, size, and ability to act as cloud condensation nuclei.

Despite being one of the most common atmospheric hygroscopic aerosols, a complete understanding of the interaction between this compound and water has been limited until more recent studies. acs.org The full phase diagram for the this compound-water system, covering both equilibrium and metastable to stable phase transitions, has been derived from observations of single isolated aerosol particles interacting with water vapor at temperatures from -40 to 30 °C. acs.org This work also led to the discovery of a new low-temperature crystalline hydrate phase that could be important for processes in the upper troposphere. acs.org

Deliquescence is the process where a solid aerosol particle takes up water from the surrounding air to form an aqueous solution, occurring at a specific deliquescence relative humidity (DRH). csp.eduuvm.edu Efflorescence is the reverse process, where water evaporates from an aqueous droplet, causing the salt to crystallize. uvm.edu For pure ammonium sulfate (B86663), the DRH is well-established at 80% at room temperature, with efflorescence occurring between 30% and 35% RH. csp.educopernicus.orgcopernicus.org

The presence of other substances, particularly organics, significantly alters these properties for ammonium-containing aerosols. When mixed with isoprene-derived secondary organic material, the DRH of ammonium sulfate particles steadily decreases as the organic volume fraction increases. copernicus.org For instance, with an organic volume fraction of 0.9, the DRH approached 40%. copernicus.org Conversely, efflorescence was completely eliminated for aqueous particles with an organic volume fraction of 0.6 or greater. copernicus.org Similarly, studies with dicarboxylic acids showed that the DRH of ammonium sulfate is lowered in mixed particles. csp.edu The most significant effect was observed with a eutonic mixture of L-malic acid and ammonium sulfate, where deliquescence occurred at 56% RH at 24°C. csp.edu This implies that atmospheric aerosols can become liquid at lower relative humidities than predicted for pure inorganic components. csp.edu

Organic Volume Fraction (ϵ)Deliquescence RH (DRH)Efflorescence RH (ERH)
0 (Pure Ammonium Sulfate)80%30-35%
0.6-Eliminated
0.9~40%-
This table illustrates the effect of isoprene-derived secondary organic material on the deliquescence and efflorescence relative humidity of ammonium sulfate particles. As the organic fraction increases, the DRH decreases, and efflorescence is suppressed. copernicus.org

Interaction with Atmospheric Trace Gases and Pollutants

This compound is a chemically active component of atmospheric aerosols that significantly influences the composition and properties of particulate matter through various interactions with trace gases and pollutants. Its acidic nature drives many of these reactions, which include acid-base neutralizations, serving as a seed for secondary organic aerosol (SOA) formation, and participating in competitive displacement reactions.

A primary interaction of this compound aerosols is their reaction with atmospheric amines. acs.orgnih.gov Studies using flow reactors have shown that gaseous alkylamines, such as monomethylamine, dimethylamine, and trimethylamine, are readily taken up by this compound particles. acs.orgnih.govresearchgate.net This process is characterized as an acid-base neutralization reaction, which results in the irreversible loss of the gaseous amine and subsequent particle growth, thereby altering the chemical composition of the aerosol. acs.orgnih.gov This reaction mechanism is distinct from the displacement reaction observed with ammonium sulfate, as no ammonia is generated during the uptake on this compound. acs.orgnih.gov The rate of this interaction is limited by the diffusion of the gaseous alkylamines to the particle surface. nih.gov

Research has quantified the efficiency of this uptake using uptake coefficients (γ), which represent the probability of a gas molecule being incorporated into the aerosol upon collision. The initial uptake coefficients (γ₀) and steady-state uptake coefficients (γₛₛ) for several alkylamines on this compound have been determined experimentally.

Table 1: Uptake Coefficients of Gaseous Alkylamines on this compound Aerosols

This table presents the initial (γ₀) and steady-state (γₛₛ) uptake coefficients for the reaction of various alkylamines with this compound particles at 293 ± 2 K. These values indicate the efficiency of the initial and ongoing uptake of these gases by the aerosol.

AlkylamineInitial Uptake Coefficient (γ₀)Steady-State Uptake Coefficient (γₛₛ)
Monomethylamine(2.6 – 3.4) x 10⁻²(6.0 x 10⁻³) – (2.3 x 10⁻⁴)
Dimethylamine(2.6 – 3.4) x 10⁻²(6.0 x 10⁻³) – (2.3 x 10⁻⁴)
Trimethylamine(2.6 – 3.4) x 10⁻²(6.0 x 10⁻³) – (2.3 x 10⁻⁴)
Data sourced from Qiu et al., 2011. acs.orgnih.gov

This compound also plays a crucial role as an acidic seed aerosol in the formation of secondary organic aerosol (SOA). acs.orgcopernicus.org The acidic nature of these particles facilitates aqueous-phase reactions of water-soluble organic compounds. nih.gov For instance, the presence of acidic sulfate aerosols enhances SOA yields from the photooxidation of precursors like isoprene (B109036) and α-pinene. acs.orgcopernicus.org Isoprene-derived epoxydiols (IEPOX) and glyoxal (B1671930) are significant precursors whose uptake and subsequent reactions are promoted by acidic aerosol conditions, leading to SOA formation. nih.gov In the case of glyoxal, its reaction in the presence of ammonium salts can form light-absorbing, nitrogen-containing compounds, such as 1H-imidazole-2-carboxaldehyde, contributing to the formation of brown carbon. copernicus.orgd-nb.infoacs.org The phase state of the aerosol is critical, with an aqueous phase being essential for the effective displacement and reaction of organic species. nih.govacs.org

Furthermore, competitive reactions are significant in the atmosphere where multiple basic gases are present. Studies have shown that amines can be more effective than ammonia in promoting new particle formation, even at much lower concentrations. rsc.org In reactions involving small salt clusters, amines can readily displace ammonia from this compound, with Gibbs free energy changes for these substitutions being highly exothermic. copernicus.org This suggests that in environments with available amines, newly formed salt clusters are likely to be aminium salts rather than ammonium salts. copernicus.org This competitive uptake also occurs in larger aerosol particles, especially in the marine atmosphere, where amines can compete with ammonia for reaction with acidic sulfate particles. uea.ac.ukfigshare.com

The formation of this compound itself is a key interaction between the trace gases sulfur trioxide (SO₃) and ammonia (NH₃) in the presence of water (H₂O). nih.govchemicalbook.com Quantum chemistry studies have revealed that this compound can be formed directly through nearly barrierless, one-step reactions of SO₃ with H₂O and NH₃. nih.gov This process is promoted by surrounding atmospheric molecules like water, ammonia, or sulfuric acid, which lower the reaction's activation energy. nih.gov

Table 2: Summary of Key Interactions of this compound with Atmospheric Pollutants

This table summarizes the primary types of reactions this compound undergoes with various atmospheric trace gases and pollutants, the key reactants involved, and the significance of these interactions in atmospheric chemistry.

Interaction TypeKey ReactantsSignificance
Acid-Base Neutralization Alkylamines (Monomethylamine, Dimethylamine, Trimethylamine)Alters aerosol composition, contributes to particle growth. acs.orgnih.gov
SOA Formation (Seed Aerosol) Isoprene Epoxydiols (IEPOX), GlyoxalProvides an acidic aqueous medium for reactions that form secondary organic aerosols. acs.orgnih.gov
Competitive Displacement Ammonia, AminesAmines can displace ammonia in ammonium salts, influencing the final composition of aerosol particles. rsc.orgcopernicus.org
Formation Reaction Sulfur Trioxide (SO₃), Ammonia (NH₃), Water (H₂O)A nearly barrierless reaction pathway that forms this compound in the atmosphere. nih.gov

Applications and Implications in Industrial Chemical Engineering and Environmental Technology

Mitigation and Control Strategies for Ammonium (B1175870) Bisulfate Formation in Flue Gas

Optimization of SCR System Operating Conditions

Research indicates that the formation temperature of ammonium bisulfate can be described by an equation relating the partial pressures of ammonia (B1221849) and SO₃ to temperature. researchgate.net An accurate understanding of this relationship is vital for determining the minimum operating temperature of the SCR to avoid deposition, potentially leading to operational cost savings by allowing operation at lower minimum loads. researchgate.net

Catalyst Design for Enhanced this compound Tolerance and Decomposition

Research explores different catalyst materials and structures to address this issue. For instance, studies have investigated nanotube structured catalysts, finding that the lower vapor pressure inside the nanotube structure can promote the rapid decomposition of this compound. rsc.org While the formation of metal sulfates during decomposition can disrupt the redox cycle of active metals, the presence of sulfate (B86663) can also enhance the content of chemisorbed oxygen and increase Brønsted acid sites, improving ammonia adsorption capacity and favoring the recovery of catalytic activity. rsc.org

Another approach involves tailoring the pore size of the catalyst support material. Studies have shown that this compound decomposition can be accelerated by adjusting the pore size, with decomposition proceeding more easily on materials with larger pores. acs.orgnju.edu.cn For example, increasing the pore size of mesoporous silica (B1680970) from 4.8 to 11.8 nm was shown to decrease the this compound decomposition temperature by as much as 40°C. acs.org This suggests that pore size engineering is a vital factor in designing SCR catalysts with improved sulfur resistance. acs.orgnju.edu.cn

Recovery and Valorization of this compound Waste Streams

This compound is often generated as a waste stream in various industrial processes. Recovering and valorizing this compound can transform a disposal challenge into a source of valuable chemicals or materials, aligning with principles of a circular economy.

Conversion to Value-Added Chemicals (e.g., Sulfuric Acid, Methanethiol)

This compound waste streams can be converted into valuable feedstock chemicals such as sulfuric acid and methanethiol. newprairiepress.org These chemicals are used in the synthesis of methionine and HMB (2-hydroxy-4-(methylthio)butanoic acid). newprairiepress.org

Processes for converting this compound often involve thermal decomposition. Heating this compound can release sulfur oxides. sciencemadness.org Catalytic conversion processes have been developed to convert molten ammonium sulfate (which can be obtained from this compound) to ammonia and sulfur dioxide by heating in the presence of molybdenum and/or tungsten compounds at elevated temperatures (e.g., 350°C to 500°C). google.com The SO₂ produced can then be used to produce sulfuric acid.

Another approach for recovering sulfuric acid from this compound involves extraction with alcohols, such as methanol. google.com This process can convert this compound into sulfuric acid and solid ammonium sulfate, although the sulfuric acid may still contain some dissolved this compound. google.com

Application in CO₂ Mineralization Processes

This compound can be utilized in CO₂ mineralization processes, which aim to capture carbon dioxide by reacting it with alkaline materials to form stable carbonates. nih.govnih.gov Ammonium salts, including this compound, can act as regenerable leaching agents to extract divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) from alkaline industrial wastes such as cement paste or serpentine (B99607) rock. nih.govnih.govacs.orgrsc.org

In these processes, this compound acts as a proton carrier, dissolving the alkaline waste material and releasing Ca²⁺ or Mg²⁺ ions. nih.govacs.org These ions can then react with CO₂ to form carbonates. The this compound can potentially be regenerated within the process. For instance, after the dissolution of alkaline wastes, the weakly acidic ammonium salts can be reutilized for carbon mineralization. nih.gov

Research has explored using this compound in the leaching of waste cement paste for the production of calcium carbonate. nih.govacs.org It has also been investigated for the extraction of magnesium from serpentine rock through mechanochemical processing or flux extraction at elevated temperatures. rsc.orgrsc.org The separation of this compound from ammonium sulfate in aqueous solutions using membrane technology like electrodialysis is also being studied to optimize its usage in CO₂ mineralization routes. mdpi.comfigshare.com

Utilization in Metal Extraction and Leaching Processes

Beyond CO₂ mineralization, this compound can be used as a leaching agent for the extraction of metals from various sources, including industrial wastes like coal fly ash. Coal fly ash can contain valuable metals, such as aluminum (Al), but its high silica content makes traditional extraction methods difficult. researchgate.neticsoba.org

Acidic methods using this compound, sometimes in combination with sulfuric acid, have been investigated for the high-pressure leaching of coal fly ash to extract aluminum. icsoba.org Studies have shown that this method can achieve significant aluminum extraction efficiencies. researchgate.neticsoba.org The process parameters, such as temperature, leaching time, and the solid-to-liquid ratio, influence the extraction degree. icsoba.org

This compound's acidic nature makes it effective in dissolving metal oxides and silicates present in these waste materials, facilitating the recovery of valuable metals. researchgate.net

Extraction of Magnesium from Low-Grade Magnesite

This compound solution has been investigated for the leaching of magnesium from low-grade magnesite (MgCO₃) researchgate.netresearchgate.netresearchgate.net. This approach offers a hydrometallurgical route for magnesium extraction. Studies have focused on optimizing the process parameters to achieve high magnesium leaching rates researchgate.netresearchgate.netresearchgate.net.

Research has explored the effects of factors such as leaching time, temperature, this compound concentration, and the excess rate of this compound on the efficiency of magnesium extraction researchgate.netresearchgate.netresearchgate.net. Under optimized conditions, a high leaching rate of magnesium, up to 95.9%, has been reported researchgate.netresearchgate.netresearchgate.net. The leaching kinetics of magnesite in this compound solution indicate that the process is controlled by a surface chemical reaction, with an activation energy of 43.40 kJ/mol researchgate.netresearchgate.netresearchgate.net.

Optimal leaching conditions identified in one study include a leaching time of 7.7 hours, a temperature of 94°C, a mass concentration of NH₄HSO₄ of 19.2%, and an excess rate of NH₄HSO₄ of 18.7% researchgate.netresearchgate.netresearchgate.net.

Dissolution of Colemanite for Boron Extraction

This compound solution is also utilized in the dissolution of colemanite (Ca₂B₆O₁₁.5H₂O) ore for the extraction of boron ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com. This method presents an alternative approach for boric acid production from colemanite. ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com The dissolution of colemanite with NH₄HSO₄ solution leads to the formation of calcium sulfate crystals, which are larger and have more uniform shapes, potentially accelerating the leaching process and reducing boron content in the solid waste ijcce.ac.ir.

Optimization studies using methods like the Taguchi fractional design have been conducted to determine the optimal dissolution conditions ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com. Key parameters investigated include reaction temperature, solid-to-liquid ratio, particle size, mixing speed, and reaction time ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com. Under optimal conditions, a high dissolution efficiency of colemanite, reaching 99.54%, has been achieved ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com. This process also enables the selective separation of boron from the colemanite ore ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com. The ammonium sulfate formed as a byproduct can be converted back to NH₄HSO₄ by adding sulfuric acid and recycled into the dissolution process ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com.

Optimal dissolution conditions identified include a reaction temperature of 50°C, a solid/liquid ratio of 0.1 g/mL, a particle size of -80 mesh, a mixing speed of 600 rpm, and a reaction time of 25 minutes ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com. Particle size, mixing speed, and reaction time were found to have the most significant effects on dissolution efficiency ijcce.ac.irijcce.ac.irsid.ircivilica.comcivilica.com.

Aluminum Extraction from Coal Fly Ash

This compound, sometimes in combination with sulfuric acid, has been explored as a leaching agent for the extraction of aluminum from coal fly ash (CFA) researchgate.netmdpi.comup.ac.zamdpi.comicsoba.orgresearchgate.neticsoba.orgresearchgate.net. Coal fly ash is a significant secondary resource for aluminum, but its high silica content makes traditional extraction methods challenging researchgate.netresearchgate.net.

Thermochemical treatment of CFA with this compound can lead to the extraction of aluminum researchgate.netup.ac.za. Studies have investigated the effects of parameters such as ash-to-extractant mass ratio and temperature during thermal treatment on extraction efficiency researchgate.netup.ac.za. While this compound can achieve high total aluminum recovery, it may result in non-selective extraction, with co-extraction of other elements like silicon, titanium, and iron researchgate.netup.ac.za.

A mixture of this compound and sulfuric acid has also been used for high-efficiency leaching of aluminum from high-aluminum CFA, sometimes employing high-pressure reactors to intensify the process icsoba.orgicsoba.orgresearchgate.net. This acidic method can effectively extract alumina (B75360), with reported extraction ratios reaching over 85-95% under optimal conditions for different CFA sources researchgate.net. However, a major impurity in acid leaching methods is iron, which is often co-extracted with aluminum icsoba.org. Ion exchange sorption techniques using specific resins have been investigated for removing iron from the resulting ammonium alum solution icsoba.org.

Separation Technologies for this compound Solutions

Efficient separation technologies are crucial for the recovery and recycling of this compound from process streams in various industrial applications, particularly in closed-loop systems like those explored for mineral carbonation and metal extraction. researchgate.netmdpi.comnih.govresearchgate.netgrafiati.comnih.gov

Electrodialysis and Membrane Separation Techniques

Electrodialysis and membrane separation techniques, particularly using monovalent ion-selective membranes, have been studied for the separation of this compound from aqueous solutions, including those containing ammonium sulfate researchgate.netmdpi.comnih.govresearchgate.netgrafiati.comnih.govresearchgate.net. This separation is important because this compound can be a more effective flux salt for certain metal extractions compared to ammonium sulfate mdpi.com.

Electrodialysis utilizes an electric field to transport ions through selectively permeable membranes, allowing for the separation of different ionic species researchgate.netmdpi.comnih.govnih.gov. Monovalent ion-selective membranes are employed to separate monovalent ions like bisulfate (HSO₄⁻) from bivalent ions like sulfate (SO₄²⁻) mdpi.com. However, precisely controlling pH is critical in this separation due to the equilibrium between bisulfate and sulfate ions mdpi.com.

Studies have demonstrated that separation of ions can be achieved using electrodialysis with different cell setups and electrode materials researchgate.netmdpi.comnih.gov. While separation efficiencies close to 100% based on initial this compound concentrations have been reported, the energy demand for separating ions can be high, indicating a need for process optimization researchgate.netmdpi.comnih.gov. Bipolar membrane electrodialysis (BPMED) offers the potential to regenerate acids and bases from ammonium salt solutions by splitting water, which can be beneficial for recycling chemicals in processes like mineral carbonation nih.govnih.gov.

Process Optimization for Separation Efficiency

Optimizing the separation efficiency of this compound solutions is an ongoing area of research researchgate.netcivilica.com. For electrodialysis, factors such as cell width, electrode materials, voltage, and the concentrations of ammonium sulfate and this compound in the feed solution can influence separation performance and energy consumption researchgate.netmdpi.comnih.gov.

Improving the efficiency of separating this compound from other components in complex process streams, such as those resulting from metal leaching, is essential for the economic viability and environmental sustainability of these processes researchgate.netmdpi.comnih.govnih.gov. Research focuses on minimizing energy input and maximizing the purity and concentration of the separated products for effective recycling and reuse researchgate.netmdpi.comnih.gov.

Role in Material Synthesis and Processing

This compound can also play a role in the synthesis and processing of various materials.

Ammonium bisulfite (a related compound) has been used as a precipitating agent in the homogeneous precipitation synthesis of basic aluminum sulfate (BAS) and ammonium alunite (B1170652) sciencepublishinggroup.comscispace.com. The concentration of the precipitating agent can influence the formation of either amorphous basic aluminum sulfate or crystalline ammonium alunite sciencepublishinggroup.comscispace.com. These materials can serve as precursors for the production of alumina (Al₂O₃) with controlled properties, such as high specific surface area, which is important for applications like catalysts and catalyst supports sciencepublishinggroup.comscispace.comscispace.commdpi.com. Homogeneous precipitation using ammonium bisulfite can lead to the formation of pseudoboehmite, a precursor for gamma-alumina, with a higher specific surface area compared to materials synthesized using other precipitating agents like urea (B33335) scispace.com.

As a Precipitant Agent in Pseudoboehmite Synthesis

It is important to note that while this section focuses on the role of this compound (NH₄HSO₄) as a precipitant in pseudoboehmite synthesis as requested, the provided search results primarily detail the use of ammonium bisulfite (NH₄HSO₃) in this application, often leading to the formation of basic aluminum sulfate (BAS) as a precursor to pseudoboehmite. Information specifically on this compound acting directly as a precipitating agent for pseudoboehmite was not found within the provided sources. The following content summarizes the findings regarding the use of ammonium bisulfite and its implications for pseudoboehmite synthesis, as described in the search results.

Ammonium bisulfite (NH₄HSO₃) has been investigated as a precipitating agent in the homogeneous precipitation method for synthesizing basic aluminum sulfate (BAS), which serves as a precursor material for pseudoboehmite. sciencepublishinggroup.comscispace.comrroij.com This method involves heating a mixture of aqueous solutions of an aluminum salt, such as aluminum sulfate or aluminum nitrate (B79036), and the precipitating agent. scispace.comscispace.com The thermal decomposition of ammonium bisulfite releases ammonia, which gradually increases the pH of the solution, promoting the precipitation of basic aluminum salt. scispace.com

Research indicates that using ammonium bisulfite as a precipitating agent offers certain advantages compared to other agents like urea in the synthesis of pseudoboehmite precursors. scispace.com For instance, the precipitation process using ammonium bisulfite can begin at a lower temperature, around 75-78°C, and requires a shorter duration, approximately 30 minutes, compared to urea, which typically requires temperatures of 95-98°C and reaction times of about 2 hours. scispace.com

The choice of aluminum salt alongside ammonium bisulfite also influences the outcome. Studies have shown that using aluminum sulfate as a raw material with ammonium bisulfite tends to yield a higher specific surface area in the resulting gamma-alumina (γ-Al₂O₃), which is obtained by calcining pseudoboehmite. scispace.com For example, gamma-alumina derived from pseudoboehmite synthesized using aluminum sulfate and ammonium bisulfite showed a specific surface area of 332 m²/g, whereas using aluminum nitrate with ammonium bisulfite resulted in a surface area of 320 m²/g. scispace.com

The use of ammonium bisulfite in homogeneous precipitation has been shown to promote the synthesis of an amorphous precursor material that leads to a high specific surface area in the final gamma-alumina. scispace.com In contrast, using urea as the precipitating agent under similar conditions can result in a mixture of gibbsite and boehmite, which transforms into gamma-alumina with a lower specific surface area upon heat treatment. scispace.com

The basic aluminum sulfate (BAS) synthesized using ammonium bisulfite is subsequently neutralized with an ammonia solution in a solid/liquid reaction to transform it into aluminum hydroxides. redalyc.org These hydroxides are then dried, typically at around 110°C, to obtain pseudoboehmite. redalyc.org This pseudoboehmite is a precursor for gamma-alumina, transforming into this phase upon calcination at temperatures around 450°C. scispace.comredalyc.org

High concentrations of the precipitant agent in homogeneous precipitation can influence the type of aluminum compound formed. In some cases, a high concentration of ammonium bisulfite can promote the formation of ammonium alunite (NH₄Al₃(SO₄)₂(OH)₆) instead of basic aluminum sulfate. sciencepublishinggroup.comscispace.com Ammonium alunite has a crystalline structure and lamellar morphology, differing from the amorphous spherical particles of basic aluminum sulfate typically observed. sciencepublishinggroup.comscispace.com

The following table summarizes some comparative data regarding the use of ammonium bisulfite versus urea as precipitating agents in the synthesis of pseudoboehmite precursors and the resulting gamma-alumina properties based on the provided search results:

Precipitating AgentAluminum Salt UsedPrecipitation Start Temperature (°C)Precipitation Time (minutes)Resulting Precursor/Phaseγ-Al₂O₃ Specific Surface Area (m²/g) (at 450°C)
Ammonium BisulfiteAluminum Sulfate75-7830Pseudoboehmite (via BAS)332
Ammonium BisulfiteAluminum NitrateNot specifiedNot specifiedPseudoboehmite (via BAS)320
UreaAluminum Sulfate95-98120Gibbsite-Boehmite mixture122
UreaAluminum NitrateNot specifiedNot specifiedGibbsite-Boehmite mixture93

Advanced Analytical and Computational Methodologies in Ammonium Bisulfate Research

Spectroscopic Characterization Techniques

Spectroscopy plays a crucial role in identifying ammonium (B1175870) bisulfate and understanding its molecular structure and bonding.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are widely used to identify ammonium bisulfate through its characteristic vibrational modes. FTIR spectroscopy, often using techniques like KBr pellets or attenuated total reflectance (ATR-IR), provides detailed spectra that can be compared to reference databases for identification. nih.gov For instance, the infrared spectra of solid ammonium bisulfite and perdeuteroammonium bisulfite have been studied to determine the bonding of the hydrogen atom in the bisulfite ion, confirming it is bonded to the sulfur atom. cdnsciencepub.comcdnsciencepub.com Characteristic absorption bands for bisulfate have been identified, including prominent bands at 1050 and 870 cm⁻¹. optica.org These specific spectral features allow for the identification and even quantitation of this compound in various samples, such as fine-particulate matter collected on Teflon filters. optica.org FTIR spectroscopy is also sensitive to variations of sulfate (B86663) and ammonium ions on catalyst surfaces, making it a suitable tool for exploring surface species and how this compound interacts with catalysts. nju.edu.cn Studies on hydrated this compound clusters using infrared spectroscopy have revealed that water initially hydrates the ammonium NH groups. rsc.org

Mass spectrometry techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) and chemical ionization mass spectrometry (CIMS), are employed to study this compound, particularly in the context of atmospheric clusters and their reactions. copernicus.orgacs.orgacs.orgcopernicus.orgd-nb.info FTICR-MS has been used to investigate the exchange kinetics and thermodynamics of amines for ammonia (B1221849) in small this compound clusters. copernicus.orgacs.orgcopernicus.orgd-nb.info These studies have shown that amine substitution for ammonia in this compound clusters can be highly efficient. copernicus.orgcopernicus.org Variable-temperature ion trap mass spectrometry, combined with infrared spectroscopy, has been used to investigate the structural motifs of water bound to this compound clusters and their temperature dependence. aip.org FTICR-MS analysis of electrospray of an ammonium sulfate solution has shown that the composition of charged this compound clusters differs significantly depending on the polarity. copernicus.orgd-nb.info

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure and phase composition of solid materials like this compound. benchchem.comscispace.comresearchgate.netmdpi.com XRD analysis can identify the presence of this compound in complex samples, such as ash deposition from flue gas. researchgate.netzju.edu.cn It is used to analyze the mineral composition of deposited materials and determine the crystalline phases present. researchgate.netzju.edu.cn In studies of this compound and fly ash blend deposition, XRD results have indicated the presence of this compound alongside other minerals. researchgate.net XRD is also applied in the study of catalysts to determine phase composition, atomic structure, and crystallite size, which can be affected by the deposition of this compound. mdpi.com

Thermal Analysis and Thermogravimetry

Thermal analysis techniques are essential for understanding the decomposition behavior and thermal stability of this compound.

Thermogravimetric Analysis (TGA), often coupled with Derivative Thermogravimetry (DTG) and Differential Scanning Calorimetry (DSC), is widely used to study the thermal decomposition of this compound. benchchem.comscispace.comresearchgate.neticm.edu.plresearchgate.netresearchgate.netliverpool.ac.ukacs.orgicm.edu.plresearchgate.netacs.orgpsecommunity.org TG-DTG and DSC curves provide information about weight loss and thermal events (endothermic or exothermic) as a function of temperature. icm.edu.pl Studies have shown that the thermal decomposition of this compound can occur in multiple steps. benchchem.comicm.edu.plresearchgate.net For example, one study indicated a two-step decomposition process for pure this compound under a nitrogen atmosphere. icm.edu.pl The first step, occurring between approximately 206°C and 297°C, shows a slower volatilization rate, while the second step, between approximately 297°C and 390°C, shows rapid decomposition with a significant weight loss. icm.edu.pl The decomposition process of this compound has also been described as uniform weight loss around 308–330 °C in other studies. icm.edu.plresearchgate.net TGA is used to determine the amount of ammonium compounds, including this compound, in deposited materials. researchgate.netzju.edu.cn Combined TG-DTG and DSC analysis helps in exploring the mechanism of this compound volatilization. icm.edu.plresearchgate.net

Here is a sample data table based on research findings on this compound decomposition:

Decomposition StepTemperature Range (°C)Weight Loss Percentage (%)DescriptionSource
1206.12–297.196.46Initial volatilization icm.edu.pl
2297.19–390.2488.36Rapid decomposition icm.edu.pl

Note: Temperature ranges and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Computational Chemistry and Modeling

Computational chemistry and modeling techniques are employed to gain a deeper understanding of this compound at the molecular level, including its formation, interactions, and cluster growth. nih.govacs.orgosti.govresearchgate.netacs.org Quantum chemical calculations have been used to model the interactions of this compound clusters with other molecules, such as oxygenated organic molecules. nih.govacs.orgosti.gov These calculations can determine the strength of interactions and the favorability of adsorption processes. nih.govacs.orgosti.gov For instance, studies have calculated the free energies of adsorption for carboxylic acids, aldehydes, and ketones onto this compound clusters, suggesting that small clusters can adsorb these organic molecules. nih.govacs.orgosti.gov Computational studies, including ab initio molecular dynamics simulations, have investigated the formation mechanisms of this compound, revealing nearly barrierless reactions that can occur in atmospheric clusters or water droplets. researchgate.netacs.org These models help in understanding the role of hydrogen bonding and the formation of specific structures in promoting such reactions. researchgate.netacs.org Computational methods are also used to predict vibrational spectra of this compound clusters, which can be compared with experimental data to identify structural motifs. aip.org

Quantum Chemical Calculations for Cluster Stability and Reaction Energetics

Quantum chemical calculations are instrumental in probing the stability and reaction pathways of this compound, particularly in the context of atmospheric new particle formation. These calculations can predict the binding energies and preferred dissociation pathways of this compound clusters, as well as mixed clusters involving other atmospheric components like organic acids. acs.orgnih.govacs.orgresearchgate.net Studies have utilized various density functional theory (DFT) functionals and high-level ab initio methods to determine the structures and energies of these clusters. acs.orgresearchgate.net For instance, calculations have shown that in mixed clusters with glycine (B1666218) and sulfuric acid, the loss of neutral ammonia is often the preferred fragmentation pathway. acs.org Comparing experimental fragmentation data with quantum chemical predictions helps validate computational models and provides insights into the kinetics and thermodynamics of cluster formation and growth. nih.govresearchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound interactions at the atomic level. These simulations are valuable for studying the behavior of this compound in different environments, such as in ionic liquids or on surfaces. All-atom MD simulations have been used to investigate the intermolecular structure and solvation thermodynamics of ions in ammonium-based protic ionic liquids, like butyl ammonium hydrogen bisulfate and tri-butyl ammonium hydrogen bisulfate. researchgate.netnih.gov These simulations can reveal details about coordination behavior, hydrogen bonding interactions between cations and anions, and the solvation free energies of different ions within these systems. researchgate.netnih.gov MD simulations can also offer insights into processes occurring at interfaces, such as the formation of this compound from hydrated species on water surfaces, suggesting potential new mechanisms for its formation in the atmosphere. unl.edu

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling is crucial for predicting the phase behavior of this compound in various systems, which is particularly relevant in atmospheric science and industrial processes. Models are developed to represent aqueous-phase activities, equilibrium partial pressures, and saturation with respect to different solid phases that can form in multicomponent systems containing this compound. acs.org These models often incorporate experimental data on salt solubilities, vapor pressures, and osmotic coefficients to determine interaction parameters. acs.org Thermodynamic models can describe vapor-liquid equilibrium (VLE) and solid-liquid equilibrium (SLE) over a range of temperatures and concentrations. doi.orgpurdue.edu For example, thermodynamic models have been developed for complex systems involving this compound alongside other salts and water, aiding in the understanding of aerosol behavior and industrial crystallization processes. acs.orgscispace.com

Artificial Intelligence and Machine Learning for Process Prediction

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly applied in chemical research, including the study of this compound, for tasks such as process prediction and optimization. ML models, such as Principal Component Analysis (PCA), K-Means Clustering (KMC), Artificial Neural Networks (ANNs), and Support Vector Machines (SVMs), have been employed to predict this compound formation temperature in industrial settings like air preheaters. epri.comcore.ac.uk By analyzing large datasets of operational parameters, these models can identify key variables influencing this compound formation and predict its likelihood with a certain degree of accuracy. epri.comcore.ac.uk AI/ML can also be used for data management, integration, and analytics in chemical processes. cswea.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the rates and mechanisms of reactions involving this compound. These studies often involve monitoring the change in concentration of reactants or products over time under controlled conditions. For instance, the reaction kinetics of this compound clusters with amines have been investigated using mass spectrometry, revealing size-dependent reaction efficiencies for the displacement of ammonium ions. acs.orgcopernicus.org Kinetic models are developed to describe reaction rates, and experimental data is used to determine kinetic parameters such as activation energies. espublisher.com Studies on the oxidation of sulfites in ammonium-based systems, which can be related to this compound chemistry, have determined reaction orders with respect to different species and identified catalysts. researchgate.net Thermal decomposition kinetics of this compound have also been studied, revealing multi-step decomposition processes depending on temperature. benchchem.comicm.edu.plresearchgate.net

Chromatographic Techniques (e.g., Ion Chromatography)

Chromatographic techniques, particularly ion chromatography (IC), are widely used for the separation and quantitative analysis of ions, including bisulfate and ammonium ions. IC is a standard method for determining the concentration of this compound or its constituent ions in various samples, such as air particulate matter or industrial process streams. researchgate.netanalytice.com The technique allows for the identification and quantification of ionic species based on their interaction with a stationary phase and elution time. sigmaaldrich.comfishersci.comscientificlabs.co.uk IC is a valuable tool for monitoring this compound formation and presence in environmental samples and for analyzing reaction products in kinetic studies. researchgate.net

Microscopic and Surface Characterization (e.g., SEM)

Microscopic and surface characterization techniques provide visual and compositional information about this compound, especially in solid or deposited forms. Scanning Electron Microscopy (SEM) is commonly used to examine the morphology and surface features of this compound particles or deposits. benchchem.comicm.edu.plresearchgate.netresearchgate.net Coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the observed features. benchchem.com These techniques are particularly useful in studying the formation and characteristics of this compound deposits in industrial equipment like air preheaters, where it can cause fouling and corrosion. icm.edu.plresearchgate.netresearchgate.net SEM analysis can reveal how factors like heating time affect the agglomeration of particles in deposits containing this compound. researchgate.netresearchgate.net Transmission Electron Microscopy (TEM) has also been used to analyze the morphology and decomposition behavior of individual particles containing this compound, providing insights into their composition and volatility. tandfonline.com

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Ammonium (B1175870) Bisulfate Management

Ammonium bisulfate is a notable concern in industrial processes, particularly in the selective catalytic reduction (SCR) of NOx with NH₃ at low temperatures (< 300 °C). Its accumulation on catalyst surfaces can lead to significant deactivation by blocking active sites. nju.edu.cnresearchgate.net This deposition is a formidable obstacle in developing stable and highly active low-temperature NH₃-SCR catalysts. nju.edu.cn

Research is actively pursuing strategies to mitigate this compound poisoning in catalytic systems. These strategies primarily involve restraining this compound formation and accelerating its decomposition. nju.edu.cn Studies have investigated the mechanism of this compound formation and decomposition over various catalysts, such as V/WTi, at different temperatures. researchgate.net The interaction between this compound and catalyst components, like Fe₂O₃-WO₃, can lead to the blocking of active sites at low temperatures. nju.edu.cn However, at higher temperatures (e.g., surpassing 250 °C), ammonium from this compound can be consumed by NO/O₂, potentially leading to the disintegration of poisoning species and even promoting the reaction due to the inductive effect of remaining sulfate (B86663) species enhancing catalyst acidity and redox properties. nju.edu.cn

Developing novel catalysts with improved tolerance to this compound poisoning is a key research area. This includes exploring catalysts that can effectively operate in the presence of SO₂ and H₂O, which contribute to this compound formation. researchgate.net

Integration of this compound Chemistry into Circular Economy Models

The integration of chemical compounds into circular economy models aims to minimize waste and maximize resource utilization. This compound, often generated as a byproduct in industrial processes, is being explored for its potential within these models.

One significant area is the recovery and valorization of ammonium sulfate and this compound from waste streams. For example, in the manufacture of acrylonitrile (B1666552) and methacrylonitrile, ammonium salts, including this compound, are formed in wastewater streams. google.com Technologies like Mechanical Vapor Recompression (MVR) are being employed to convert ammonium sulfate wastewater into valuable industrial-grade ammonium sulfate products. tsmc.comcircular-taiwan.org This recovered ammonium sulfate can be reused or sold, contributing to a circular economy by reducing waste and providing a marketable product. circular-taiwan.orgecoinvent.org

Research also focuses on recovering nitrogen from urban wastewater in the form of ammonium sulfate, which has lower potential environmental impacts compared to industrially produced ammonium sulfate in many categories. iwaponline.com This highlights the potential for integrating this compound chemistry into sustainable waste management and resource recovery strategies. iwaponline.comnijhuisindustries.comjohncockerill.com Processes for recovering ammonium salts from waste streams often involve crystallization and separation techniques. google.com

Advanced Computational Approaches for Predicting this compound Behavior

Computational chemistry plays a crucial role in understanding and predicting the behavior of this compound at a molecular level, especially in complex environments. Advanced computational approaches, such as ab initio molecular dynamics simulations and quantum chemical calculations, are being utilized to study its formation, structure, and interactions. nih.govacs.orgnih.govresearchgate.net

Studies have used ab initio molecular dynamics simulations to demonstrate the near-barrierless formation of this compound from hydrated ammonia (B1221849) and SO₃ molecules in water clusters, suggesting a new atmospheric formation mechanism. nih.govacs.orgresearchgate.netunl.edu Computational structural surveys have explored the hydration motifs of this compound clusters, revealing complex temperature-dependent structural preferences. aip.org These studies help in understanding how water interacts with this compound clusters in the atmosphere, which is crucial for modeling new particle formation. aip.orgacs.org

Computational models are also being developed to predict this compound behavior in specific applications, such as aerosol deposition in airways. nih.gov Data mining technologies, including Neural Networks (NN) and Support Vector Machine (SVM), are being applied to predict this compound formation temperature in industrial settings based on operational data. lehigh.edu For instance, a model combining K-Means Clustering and SVM has shown the ability to predict this compound formation temperature with a certain error margin based on variables like SO₂ concentration, SCR gas outlet temperature, SCR inlet NOx concentration, and ammonia flow. lehigh.edu

Investigation of this compound in Extreme Environments

The behavior of this compound under extreme conditions, such as high temperatures and in specific industrial or atmospheric environments, is an important area of research.

In industrial settings like coal-fired power plants, this compound deposition in air preheaters is a significant issue, leading to blockage and corrosion. researchgate.nete3s-conferences.orgmdpi.com The melting point of this compound (147 °C) is relevant in these contexts, as its liquid state can cause sticky ash deposition. nju.edu.cnmdpi.com Studies have investigated the characteristics of this compound ash deposition at different wall temperatures, showing that deposition decreases as the surface temperature increases due to accelerated evaporation. e3s-conferences.org For example, experimental results indicate that the thickness of deposited ash decreases as the temperature rises from 250°C to 350°C. e3s-conferences.org

Temperature (°C)Final Ash Thickness (mm)Relative Heat Flux (RHF)
2504.090.68
3003.970.72
3503.840.78

Data derived from experimental studies on ash deposition characteristics. e3s-conferences.org

The heat transfer performance of this compound ash deposits also increases with higher heat transfer surface temperatures. e3s-conferences.org

In the atmosphere, this compound is a component of aerosols and its formation and behavior in atmospheric clusters are studied under varying conditions, including different temperatures and humidity levels. aip.orgnih.govchemrxiv.org The interaction of this compound with water and other atmospheric components in these clusters is crucial for understanding new particle formation, which has implications for climate change modeling. aip.org

The stability and structure of this compound clusters, including those containing other molecules like amino acids, are investigated computationally and experimentally under conditions relevant to the atmosphere. chemrxiv.org These studies provide insights into the initial stages of particle formation in various atmospheric conditions. chemrxiv.org

Q & A

Q. What are the key factors influencing ammonium bisulfate (ABS) formation in selective catalytic reduction (SCR) systems?

ABS formation in SCR systems is governed by the interplay of NH3_3, SO3_3, and H2_2O concentrations, temperature, and catalyst composition. Experimental studies using simulated flue gas systems reveal that NH3_3/SO3_3 molar ratios >1 favor ABS over ammonium sulfate (AS), with ABS formation rates 6–10 times higher than AS at 120°C. SO3_3 is more critical than NH3_3 in driving ABS formation due to its role in sulfuric acid generation (via SO3_3 + H2_2O → H2_2SO4_4) . Key methodologies include gas-phase titration, ion chromatography, and controlled reactor setups to isolate variables .

Q. How can researchers experimentally determine the thermal decomposition behavior of ABS?

Thermogravimetric analysis (TGA) coupled with differential thermogravimetry (DTG) is widely used to study ABS decomposition. Experiments show a two-step process:

  • Step 1 : Dehydration of ABS to (NH4_4)2_2S2_2O7_7 (pyrosulfate) at 147–250°C.
  • Step 2 : Rapid decomposition of (NH4_4)2_2S2_2O7_7 into NH3_3, N2_2, SO2_2, and H2_2O above 300°C. Overlapping reaction ranges (~300°C) complicate kinetics, requiring deconvolution of TGA/DTG curves and validation via SEM or FT-IR .

Q. What experimental techniques are effective for analyzing ABS deposition on SCR catalysts or air preheaters?

  • SEM/EDS : Identifies ABS morphology and elemental composition on catalyst surfaces.
  • On-line digital imaging : Tracks real-time ash-ABS deposition on heated surfaces, revealing temperature-dependent adhesion (e.g., peak deposition at 180–240°C).
  • Computational fluid dynamics (CFD) : Simulates ABS deposition patterns in air preheaters, validated against lab-scale reactor data .

Advanced Research Questions

Q. How does ABS interact with vanadia-based SCR catalysts at the molecular level?

Density functional theory (DFT) studies show ABS binds strongly to V2_2O5_5 active sites via hydrogen bonding and Lewis acid-base interactions, blocking NOx_x reduction pathways. In-situ FT-IR reveals ABS decomposition intermediates (e.g., NH4+_4^+ and HSO4_4^-) on catalysts, with regeneration requiring temperatures >350°C. Experimental-computational hybrid approaches optimize catalyst formulations (e.g., MoO3_3 doping) to reduce ABS adsorption .

Q. What role does ABS play in atmospheric aerosol nucleation and growth?

ABS acts as a nucleation core in sulfuric acid (H2_2SO4_4)–NH3_3–H2_2O clusters. Mass spectrometry and quantum chemical calculations indicate:

  • Charged clusters grow via sequential H2_2SO4_4 addition and NH3_3 neutralization, forming stable this compound coordinates.
  • Hydration lowers the free energy barrier for cluster stabilization, with ABS-dominated clusters prevalent at NH3_3 concentrations >10 ppb .

Q. How can phase diagrams inform ABS behavior in multiphase systems (e.g., aqueous solutions or ash blends)?

The NH4_4HSO4_4-H2_2O system is pseudobinary, requiring ternary phase analysis (H2_2SO4_4-(NH4_4)2_2SO4_4-H2_2O) to capture melting points and eutectic transitions. Differential scanning calorimetry (DSC) identifies invariant points (e.g., ice-ABS-letovicite at −30°C), critical for modeling ABS deliquescence in humid environments or ash-ABS corrosion .

Q. What are the challenges in modeling ABS formation and deposition in full-scale SCR reactors?

Key challenges include:

  • Kinetic parameterization : Coupling ABS formation/decomposition rates with NOx_x reduction kinetics.
  • Heterogeneous deposition : Integrating ash-ABS adhesion forces (e.g., van der Waals, capillary) into CFD models. Validation relies on pilot-scale experiments with tunable NH3_3/SO3_3 ratios and reactor load simulations (e.g., low-load operation increases ABS due to NH3_3 slip) .

Methodological Guidance

  • Contradiction resolution : Discrepancies in reported ABS decomposition temperatures (e.g., 250°C vs. 300°C) arise from experimental conditions (e.g., heating rates, gas composition). Standardize protocols using reference materials like pure ABS synthesized via H2_2SO4_4-NH3_3 titration .
  • Data interpretation : Use Arrhenius plots to distinguish rate-limiting steps in multi-stage decomposition. For example, ABS dehydration is diffusion-limited, while pyrosulfate decomposition is reaction-controlled .

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